(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile
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Overview
Description
(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a morpholine ring, a fluorine atom, and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile typically involves the following steps:
Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Morpholine ring attachment: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.
Methoxyphenyl group addition: This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or halogenating agents.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The presence of the morpholine ring and fluorine atom can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3-chloro-4-morpholin-4-ylbenzoyl)-3-(3-methoxyphenyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.
(Z)-2-(3-fluoro-4-piperidin-4-ylbenzoyl)-3-(3-methoxyphenyl)prop-2-enenitrile: Similar structure with a piperidine ring instead of morpholine.
Properties
IUPAC Name |
(Z)-2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(3-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-26-18-4-2-3-15(12-18)11-17(14-23)21(25)16-5-6-20(19(22)13-16)24-7-9-27-10-8-24/h2-6,11-13H,7-10H2,1H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRJJYQPJUEAJM-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C#N)\C(=O)C2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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